Osmium tetrachloride

Übersicht

Beschreibung

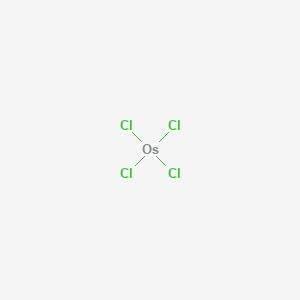

Osmium Tetrachloride, also known as Osmium(IV) Chloride, is an inorganic compound composed of osmium and chlorine with the empirical formula OsCl4 . It exists in two polymorphs (crystalline forms) and is used to prepare other osmium complexes . It appears as red-black orthorhombic crystals .

Synthesis Analysis

Osmium Tetrachloride was first reported in 1909 as the product of chlorination of osmium metal . This route affords the high-temperature polymorph . A brown, apparently cubic polymorph forms upon reduction of osmium tetroxide with thionyl chloride .Molecular Structure Analysis

Osmium Tetrachloride adopts a structure in which osmium centers are octahedrally coordinated, sharing opposite edges of the OsCl6 octahedra to form a chain .Chemical Reactions Analysis

Osmium Tetrachloride reacts with water . It is soluble in hydrochloric acid . Osmium tetraoxide dissolves in hydrochloric acid to give the hexachloroosmate anion .Physical And Chemical Properties Analysis

Osmium Tetrachloride has a molar mass of 332.041 g/mol . It has a density of 4.38 g/cm3 and decomposes at 323°C . It reacts with water and is soluble in hydrochloric acid .Wissenschaftliche Forschungsanwendungen

Photometric Analysis

Osmium tetrachloride has been used in the photometric determination of osmium. Sauerbrunn and Sandell (1953) describe a method involving the extraction of osmium tetroxide followed by shaking the organic solvent with a sulfuric acid solution of thiourea, forming a colored compound measurable photometrically (Sauerbrunn & Sandell, 1953).

Recovery in Electron Microscopy

In electron microscopy, osmium tetrachloride is used for recovering osmium tetroxide from used fixative solutions. Kiernan (1978) developed a technique where osmium compounds in residues are oxidized to osmium tetroxide and then extracted (Kiernan, 1978).

Investigation of Polymorphism

Machmer (1969) investigated the polymorphism of osmium tetrachloride, identifying different crystalline modifications, characterized by x-ray powder photographs and magnetic susceptibilities. This research helps in understanding the physical properties of osmium tetrachloride in various states (Machmer, 1969).

Preparation and Characterization

Burns and O'Donnell (1979) focused on preparing and characterizing new binary chlorides of osmium, including osmium pentachloride. They explored reactions of osmium hexafluoride with other compounds, contributing to the understanding of osmium's chemical behavior (Burns & O'Donnell, 1979).

Osmium Complexes in Biology and Medicine

Zhang and Huang (2018) reviewed the potential of osmium complexes, including those with osmium tetrachloride, in biological and medical applications. Their work highlights the versatility of osmium compounds in areas like cancer therapeutics and imaging probes (Zhang & Huang, 2018).

Spectrophotometric Methods

Dadfarnia and Shamsipur (1991) developed an extraction-spectrophotometric method for determining trace amounts of osmium. Their work enhances the analytical capabilities in detecting and quantifying osmium in various samples (Dadfarnia & Shamsipur, 1991).

Safety And Hazards

Osmium Tetrachloride is highly toxic and can cause severe skin burns and eye damage . It may cause respiratory irritation and is fatal if swallowed, in contact with skin, or if inhaled . It is advised to handle this compound with extreme caution, using protective equipment and working in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrachloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Os/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUHXSNGMLUYES-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143075 | |

| Record name | Osmium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osmium tetrachloride | |

CAS RN |

10026-01-4 | |

| Record name | Osmium chloride (OsCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)